Triforine-d8
Overview
Description
Triforine-d8 is an analytical standard with the chemical formula C~10~D~8~H~6~Cl~6~N~4~O~2~ . It is also known by other names, including 1,4-Bis(2,2,2-trichloro-1-formamidoethyl)piperazine-d8 and N,N′-(2,2,2,2′,2′,2′-Hexachloro-1,1′-piperazin-d8-1,4-diyl-diethyl)bis-formamide . The compound is used in various applications, particularly in the field of agriculture and environmental studies .
Scientific Research Applications
Fungicide in Agriculture
Triforine has been used as a fungicide for approximately 30 years . It is absorbed by the leaves and roots and then translocates upwards through the plant . In the home garden, triforine products are used to control black spot, powdery mildew, and rust on roses .
Disease Control in Strawberries
Triforine has been widely used in vegetables, fruit trees, and grains to control powdery mildew, rust, and other leaf diseases, especially in strawberry . Powdery mildew caused by Sphaerotheca aphanis has become the most serious disease of strawberries that leads to yield reductions of up to 60% .
Residue Analysis in Soil and Plants
Two independent field trials were performed in Guangdong and Hubei, China in 2011 to investigate the dissipation and residue levels of triforine in strawberry and soil . A fast and simple method using gas chromatography with electron capture detector was developed and validated to determine triforine levels in strawberry and soil .
Food Safety Assessment
The terminal residues of triforine in strawberry ranged from 0.032 to 0.264 mg/kg at preharvest intervals of 0.5, 1, and 3 days . These values are lower than the maximum residue limit of 1 mg/kg in strawberry set by the Codex Alimentarius Commission .
Toxicology Studies
According to Article 43 of Regulation (EC) No 396/2005, EFSA was asked by the European Commission to provide a reasoned opinion on the safety of the MRLs of triforine . In particular, EFSA is requested to assess if the necessary residue and toxicology data are available to carry out a risk assessment .
Environmental Monitoring
Environmental Monitoring and Assessment have published studies on the dissipation and residue of triforine in strawberry and soil . This helps in understanding the environmental impact of triforine and its residues.
Mechanism of Action
Target of Action
Triforine-d8, a member of the class of N-alkylpiperazines, is a fungicide that primarily targets the sterol biosynthesis pathway in fungi . It inhibits two target sites within the sterol biosynthetic pathway, the Δ8 → Δ7 isomerase and the Δ14 reductase .
Mode of Action
The mode of action of Triforine-d8 involves its interaction with its targets, leading to the inhibition of sterol biosynthesis. This inhibition disrupts the normal functioning of the fungal cells, preventing their growth and proliferation . Triforine-d8 is classified as a demethylation inhibitor, also known as a sterol biosynthesis inhibitor .
Biochemical Pathways
Triforine-d8 affects the sterol biosynthesis pathway in fungi. By inhibiting the Δ8 → Δ7 isomerase and the Δ14 reductase, it disrupts the production of essential sterols. These sterols are crucial components of fungal cell membranes, and their deficiency leads to impaired cell function and eventual cell death .
Pharmacokinetics
The pharmacokinetics of Triforine-d8 involve its absorption, distribution, metabolism, and excretion (ADME). More than 80% of administered Triforine-d8 is rapidly absorbed by both male and female rats. It is widely distributed in the body, and more than 78% is excreted in urine, 5–6% in expired air, and 12–14% in feces . Triforine-d8 is extensively metabolized by cleavage of one of the two side-chains, followed by oxidation and conjugation of the side-chain metabolites with glucuronic acid or glutathione .
Result of Action
The result of Triforine-d8’s action is the control of fungal diseases in a range of crops and ornamentals. By inhibiting sterol biosynthesis, Triforine-d8 disrupts the normal functioning of fungal cells, preventing their growth and proliferation. This leads to the death of the fungal cells and the control of fungal diseases .
Action Environment
The action of Triforine-d8 can be influenced by environmental factors. For instance, the efficacy of Triforine-d8 can be affected by the application method and the growth conditions of the plants. It is applied as a foliar spray to ornamentals, with only a few being effective and registered as soil drenches . Regular monitoring of Triforine-d8 residues in food and the environment is crucial to ensure compliance with regulatory standards .
properties
IUPAC Name |
N-[2,2,2-trichloro-1-[2,2,3,3,5,5,6,6-octadeuterio-4-(2,2,2-trichloro-1-formamidoethyl)piperazin-1-yl]ethyl]formamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14Cl6N4O2/c11-9(12,13)7(17-5-21)19-1-2-20(4-3-19)8(18-6-22)10(14,15)16/h5-8H,1-4H2,(H,17,21)(H,18,22)/i1D2,2D2,3D2,4D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RROQIUMZODEXOR-SVYQBANQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(C(Cl)(Cl)Cl)NC=O)C(C(Cl)(Cl)Cl)NC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(N(C(C(N1C(C(Cl)(Cl)Cl)NC=O)([2H])[2H])([2H])[2H])C(C(Cl)(Cl)Cl)NC=O)([2H])[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14Cl6N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20583587 | |
Record name | N,N'-[(~2~H_8_)Piperazine-1,4-diylbis(2,2,2-trichloroethane-1,1-diyl)]diformamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20583587 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
443.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
948595-12-8 | |
Record name | N,N′-[1,4-Piperazinediyl-2,2,3,3,5,5,6,6-d8-bis(2,2,2-trichloroethylidene)]bis[formamide] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=948595-12-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N,N'-[(~2~H_8_)Piperazine-1,4-diylbis(2,2,2-trichloroethane-1,1-diyl)]diformamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20583587 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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